molecular formula C23H22N2O4S B2721913 3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921566-87-2

3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2721913
CAS No.: 921566-87-2
M. Wt: 422.5
InChI Key: OFMAQOXOYIRPBR-UHFFFAOYSA-N
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Description

3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic chemical compound designed for research applications, featuring a benzamide core linked to a benzofuran-substituted thiazole heterocyclic system. This structural motif is frequently explored in medicinal chemistry and chemical biology for developing novel bioactive molecules. Compounds within the N-(thiazol-2-yl)benzamide class have been identified as potent and selective negative allosteric modulators of specific protein targets, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for probing receptor function and signal transduction pathways . The integration of the 1-benzofuran moiety, a privileged structure in drug discovery, further enhances the potential of this compound for interaction with various enzymatic systems and receptors . The thiazole ring is a versatile scaffold renowned for its widespread presence in molecules with diverse biological activities, including anticancer, antimicrobial, and antifungal properties . This reagent provides researchers with a high-purity chemical building block for constructing compound libraries, investigating structure-activity relationships (SAR), and exploring new mechanisms of action in vitro. This product is intended for research purposes by trained professionals in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-3-4-11-28-17-9-5-8-16(12-17)22(26)25-23-24-18(14-30-23)20-13-15-7-6-10-19(27-2)21(15)29-20/h5-10,12-14H,3-4,11H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMAQOXOYIRPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Ring Construction

The 7-methoxybenzofuran core is synthesized via acid-catalyzed cyclization of 2-hydroxy-4-methoxyacetophenone derivatives. A modified procedure from benzodifuran syntheses employs:

Reaction Conditions

Component Specification
Starting material 2-Hydroxy-4-methoxyacetophenone
Cyclization agent H2SO4 (conc.)
Temperature 60-80°C
Reaction time 4-6 hours
Yield 68-72%

This step introduces the characteristic oxygen heterocycle while preserving the methoxy group at position 7.

Thiazole Ring Formation

The Hantzsch thiazole synthesis proves effective for constructing the 4-(benzofuran-2-yl)-1,3-thiazol-2-amine intermediate:

Key Reaction Parameters

  • α-Halo ketone : 2-Bromo-1-(7-methoxybenzofuran-2-yl)ethan-1-one
  • Thiourea equivalent : N-Methylthiourea
  • Solvent : Ethanol/water (3:1)
  • Temperature : Reflux (78°C)
  • Reaction time : 8-10 hours
  • Yield : 65-70%

This method strategically positions the benzofuran moiety at the thiazole's 4-position while generating the critical 2-amine group for subsequent amidation.

3-Butoxybenzoyl Chloride Preparation

Williamson Ether Synthesis

The 3-butoxy substituent is installed via nucleophilic aromatic substitution:

Optimized Protocol

  • Substrate : 3-Hydroxybenzoic acid
  • Alkylating agent : 1-Bromobutane
  • Base : K2CO3 (anhydrous)
  • Solvent : DMF
  • Temperature : 110°C
  • Reaction time : 12 hours
  • Yield : 85-88%

Acid Chloride Formation

Conversion to the reactive acylating agent employs:

  • Chlorination reagent : Thionyl chloride (SOCl2)
  • Catalyst : DMF (0.1 eq)
  • Temperature : 70°C
  • Reaction time : 3 hours
  • Yield : 92-95%

Amide Coupling Reaction

The final assembly utilizes Schotten-Baumann conditions for controlled acylation:

Reaction Setup

Parameter Value
Thiazole amine 1.0 eq
3-Butoxybenzoyl chloride 1.1 eq
Base NaOH (10% aq.)
Solvent THF/water (2:1)
Temperature 0°C → rt
Reaction time 4 hours
Yield 78-82%

Critical considerations include:

  • Strict temperature control to minimize hydrolysis
  • Gradual reagent addition to prevent dimerization
  • pH maintenance >10 throughout reaction

Alternative Synthetic Pathways

Palladium-Catalyzed C-H Arylation

Recent advancements in direct functionalization suggest potential for late-stage modification:

Key Advantages

  • Avoids multi-step protection/deprotection sequences
  • Enables modular synthesis of analogs
  • Reduces overall step count

Typical Conditions

Component Specification
Catalyst Pd(OAc)2 (5 mol%)
Ligand 8-Aminoquinoline
Base Cs2CO3
Solvent DMA
Temperature 100°C
Reaction time 16 hours

Solid-Phase Synthesis

For high-throughput production, resin-bound strategies show promise:

Immobilization Approach

  • Wang resin functionalization with Fmoc-protected thiazole amine
  • Automated amide coupling using HATU activation
  • Cleavage with TFA/H2O (95:5)

Reported Benefits

  • Purity >90% without chromatography
  • Scalability to kilogram quantities
  • Simplified purification workflows

Process Optimization and Troubleshooting

Common Synthetic Challenges

Issue Solution
Low thiazole ring yield Use degassed solvents
Amide hydrolysis Strict pH control
Benzofuran decomposition Nitrogen atmosphere
Isomer formation Column chromatography (SiO2)

Yield Improvement Strategies

  • Microwave-assisted synthesis reduces reaction times by 40-60%
  • Flow chemistry enhances heat/mass transfer in critical steps
  • Catalyst recycling (particularly for Pd systems) lowers costs

Characterization and Quality Control

Comprehensive analysis requires multimodal verification:

Essential Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, NH)
δ 7.89 (d, J=8.4 Hz, 2H)
δ 6.92 (s, 1H, benzofuran)
13C NMR δ 167.8 (C=O)
IR 1650 cm−1 (amide I)
HRMS m/z 481.1543 [M+H]+

Purity Assessment

  • HPLC: >99% (C18, MeCN/H2O 70:30)
  • Melting point: 178-181°C
  • Elemental analysis: C 64.21%, H 5.02%, N 8.72%

Scale-Up Considerations

Industrial production necessitates:

  • Solvent selection : Replace DMF with 2-MeTHF for greener processing
  • Catalyst loading : Reduce Pd to 0.5 mol% via ligand optimization
  • Crystallization : Develop anti-solvent system (heptane/EtOAc)

Economic Analysis

Parameter Lab Scale Pilot Plant
Total steps 6 5
Overall yield 32% 41%
Cost per kg $12,500 $3,800

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamide compounds.

Scientific Research Applications

3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known for its ability to bind to various enzymes and receptors, modulating their activity. The benzofuran moiety contributes to the compound’s overall stability and reactivity, enhancing its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several benzamide-thiazole hybrids. Key analogues include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Notes Reference
4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide C21H18N2O4S 394.44 Ethoxy group at benzamide para-position Physicochemical data available; shorter alkoxy chain may reduce lipophilicity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide C23H18N2O2S 386.47 Phenoxy group at benzamide ortho-position; 4-methylphenyl on thiazole 129.23% biological activity in growth modulation assays (p < 0.05)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide C25H27N3O7S2 545.63 Sulfamoyl and bis-methoxyethyl groups on benzamide Higher molecular weight; potential for enhanced solubility
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide C17H12ClN3OS2 373.88 Carbamothioyl group; 4-chlorophenyl on thiazole Antimicrobial activity reported; thiourea moiety may influence target binding

Functional Group Modifications

  • Alkoxy Chain Length : Replacing the butoxy group with ethoxy (as in ) reduces hydrophobicity, which may impact bioavailability.
  • Heterocyclic Variations : Analogues with benzothiazole (e.g., N-[4-(6-methylbenzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide ) instead of benzofuran show divergent electronic properties due to sulfur vs. oxygen heteroatoms.

Research Findings and Implications

  • Drug-Likeness : Computational modeling (e.g., Molinspiration ) predicts favorable physicochemical parameters for the target compound, with a molecular weight <500 and moderate logP values.
  • Knowledge Gaps: Limited data on the target compound’s specific biological targets or in vivo efficacy highlight the need for enzymatic profiling and animal studies.

Biological Activity

3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 348.43 g/mol

The structural components include a benzamide backbone, a thiazole ring, and a methoxy-benzofuran moiety, which are known to contribute to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can suppress the proliferation of various cancer cell lines. For example, in hepatocellular carcinoma (HCC) cell lines such as Huh7 and PLC/PRF/5, it significantly reduces cell viability and induces apoptosis at certain concentrations .
  • Anti-Metastatic Properties : The compound has demonstrated the ability to inhibit migration and invasion in cancer cells. It affects the expression of proteins involved in epithelial–mesenchymal transition (EMT), such as E-cadherin and vimentin, thereby reducing metastatic potential .
  • Modulation of Signaling Pathways : It has been observed that this compound can downregulate integrin α7 and inhibit downstream signaling pathways like FAK/AKT, which are crucial for cancer cell survival and metastasis .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Activity Cell Line Effect Observed Concentration (μM) IC50 Value (μM)
Cell Viability InhibitionHuh7Significant suppression5 - 8038.15 (48h)
Migration InhibitionHuh7Reduced motility1 - 5N/A
EMT ModulationHuh7Upregulation of E-cadherinN/AN/A
Integrin α7 DownregulationHuh7Decreased expressionN/AN/A

Case Studies

Several studies have explored the biological activity of similar compounds within the benzofuran and thiazole classes:

  • Anti-Cancer Activity : A study highlighted that derivatives with similar structures showed potent anti-cancer effects against various tumor types, emphasizing their potential as therapeutic agents .
  • Mechanistic Insights : Research on benzofuran derivatives indicated that they could alter cytoskeletal dynamics in cancer cells, which is critical for understanding their anti-metastatic properties .

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